6-(benzyloxy)-N-(isoxazol-3-yl)pyrimidine-4-carboxamide
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Overview
Description
6-(benzyloxy)-N-(isoxazol-3-yl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(benzyloxy)-N-(isoxazol-3-yl)pyrimidine-4-carboxamide typically involves the following steps:
Formation of the pyrimidine core: This can be achieved through the condensation of appropriate precursors such as β-diketones with amidines under acidic or basic conditions.
Introduction of the benzyloxy group: This step involves the nucleophilic substitution of a suitable leaving group on the pyrimidine ring with a benzyloxy group, often using benzyl alcohol and a base.
Formation of the isoxazole ring: The isoxazole moiety can be introduced through a cyclization reaction involving hydroxylamine and an α,β-unsaturated carbonyl compound.
Amidation: The final step involves the formation of the carboxamide group through the reaction of the carboxylic acid derivative with an amine under dehydrating conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the pyrimidine ring or the isoxazole moiety, potentially leading to the formation of dihydropyrimidine or dihydroisoxazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group may yield benzaldehyde derivatives, while reduction of the pyrimidine ring may produce dihydropyrimidine compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its biological activity, such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Use in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 6-(benzyloxy)-N-(isoxazol-3-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
6-(benzyloxy)-N-(isoxazol-3-yl)pyrimidine-2-carboxamide: Similar structure with a carboxamide group at the 2-position instead of the 4-position.
6-(benzyloxy)-N-(isoxazol-5-yl)pyrimidine-4-carboxamide: Isoxazole moiety at the 5-position instead of the 3-position.
6-(benzyloxy)-N-(pyrazol-3-yl)pyrimidine-4-carboxamide: Pyrazole ring instead of the isoxazole ring.
Uniqueness
The uniqueness of 6-(benzyloxy)-N-(isoxazol-3-yl)pyrimidine-4-carboxamide lies in its specific combination of functional groups and their positions on the pyrimidine ring. This unique structure can result in distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
N-(1,2-oxazol-3-yl)-6-phenylmethoxypyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O3/c20-15(18-13-6-7-22-19-13)12-8-14(17-10-16-12)21-9-11-4-2-1-3-5-11/h1-8,10H,9H2,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTVLOKDGEUGRMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC=NC(=C2)C(=O)NC3=NOC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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